Bombinin H2

Antimicrobial Peptides Membrane Biophysics Peptide Stereochemistry

Bombinin H2 is a 20-residue, mildly cationic antimicrobial peptide (AMP) isolated from the skin secretions of the fire-bellied toad, Bombina variegata. It belongs to the bombinin H family, a group of hydrophobic and hemolytic peptides distinct from the bombinin-like peptides (BLPs).

Molecular Formula C91H165N23O21
Molecular Weight 1917.4 g/mol
Cat. No. B12374031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBombinin H2
Molecular FormulaC91H165N23O21
Molecular Weight1917.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N
InChIInChI=1S/C91H165N23O21/c1-22-54(18)72(94)88(132)113-76(56(20)24-3)90(134)100-45-71(120)114-35-29-32-66(114)87(131)111-74(53(16)17)91(135)109-61(37-48(6)7)80(124)98-43-69(118)103-63(39-50(10)11)85(129)110-73(52(14)15)89(133)99-44-70(119)104-65(46-115)86(130)101-57(21)78(122)107-60(36-47(4)5)79(123)97-41-67(116)96-42-68(117)102-62(38-49(8)9)83(127)108-64(40-51(12)13)84(128)106-58(30-25-27-33-92)81(125)105-59(31-26-28-34-93)82(126)112-75(77(95)121)55(19)23-2/h47-66,72-76,115H,22-46,92-94H2,1-21H3,(H2,95,121)(H,96,116)(H,97,123)(H,98,124)(H,99,133)(H,100,134)(H,101,130)(H,102,117)(H,103,118)(H,104,119)(H,105,125)(H,106,128)(H,107,122)(H,108,127)(H,109,135)(H,110,129)(H,111,131)(H,112,126)(H,113,132)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-,75-,76-/m0/s1
InChIKeySQFPIKBKAMXQLN-LTZQJBPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bombinin H2: Baseline Characterization of an All-L Antimicrobial Peptide from Bombina Skin


Bombinin H2 is a 20-residue, mildly cationic antimicrobial peptide (AMP) isolated from the skin secretions of the fire-bellied toad, Bombina variegata [1]. It belongs to the bombinin H family, a group of hydrophobic and hemolytic peptides distinct from the bombinin-like peptides (BLPs) [2]. The peptide is characterized by its all-L-amino acid sequence (IIGPVLGLVGSALGGLLKKI-NH2) with a net charge of +3 and is rich in glycine residues (approximately 25%), which contributes to its structural polymorphism [3]. Bombinin H2 is a diastereomer of Bombinin H4, differing solely by the stereochemistry of the second amino acid: L-isoleucine in H2 versus D-alloisoleucine in H4 [4]. This single chiral inversion serves as a critical structural and functional differentiator within the bombinin H class.

Why Bombinin H2 Cannot Be Substituted by Generic AMPs or Its Diastereomer H4


Substitution of Bombinin H2 with a generic antimicrobial peptide (AMP) or even its close diastereomer Bombinin H4 is not scientifically justifiable due to quantifiable differences in biological activity, selectivity, and serum stability. Bombinin H2 and H4 differ by a single chiral center at position 2, yet this minor structural variation yields significant disparities in membrane binding affinity, cytotoxicity profiles against cancer cells, and bactericidal potency in complex biological fluids like serum [1]. Furthermore, Bombinin H2's activity spectrum and potency against multidrug-resistant nosocomial pathogens differ substantially from other amphibian AMPs, such as temporins or esculentin fragments [2]. These differences are not academic; they directly impact experimental reproducibility and the validity of comparative studies in antimicrobial or anticancer research. Therefore, procurement of a specific bombinin variant is a critical scientific decision point.

Quantitative Evidence: Bombinin H2 Differentiation from In-Class Comparators


Bombinin H2 vs. H4: Stereochemical Basis for Differential Membrane Binding Affinity

Bombinin H2 (all-L peptide) exhibits a lower binding affinity to lipid membranes compared to its diastereomer Bombinin H4 (containing D-allo-Ile at position 2), a difference attributed to the reduced hydrophobicity of the L-isomer [1]. This quantitative difference in membrane interaction is a direct consequence of the single chiral inversion at residue 2 [2].

Antimicrobial Peptides Membrane Biophysics Peptide Stereochemistry

Bombinin H2 Displays Broad-Spectrum Bactericidal Activity Against Multidrug-Resistant Clinical Isolates

Bombinin H2 exhibits potent and consistent bactericidal activity against a wide range of multidrug-resistant nosocomial pathogens, including both Gram-positive and Gram-negative species [1]. In a comparative study against clinical isolates, H2 achieved bactericidal effects at concentrations of 4-16 μM, which is within the range of other potent amphibian AMPs like temporins, but with a broader spectrum [2].

Antibiotic Resistance Bactericidal Assay Clinical Isolates

Serum Susceptibility: Bombinin H2 Activity is Significantly Inhibited in Human Serum

A critical differentiator for Bombinin H2 is its pronounced susceptibility to inhibition by human serum. While H2 is potently bactericidal in buffer, its activity against Gram-negative species is almost completely abrogated in the presence of 20% human serum, with bactericidal concentrations exceeding 128-192 μM [1]. This behavior starkly contrasts with that of Esculentin-1b(1-18), which retains partial activity (4-16 μM) under the same conditions [2].

Serum Stability Drug Development Peptide Therapeutics

Bombinin H2 vs. H4: Differential Cytotoxicity and Hemolytic Activity Profiles

Bombinin H2 and H4 exhibit distinct cytotoxicity profiles against lung cancer cells and human erythrocytes. Bombinin H4 demonstrates selective cytotoxicity towards non-small cell lung carcinoma (NSCLC) cell lines (A549, Calu-3) at concentrations of 100-1.5 μM (p<0.05), while exhibiting extremely low hemolytic activity (0.06%) [1]. In contrast, Bombinin H2, as the all-L diastereomer, is reported to have higher hemolytic activity [2]. This difference in hemolytic activity is a direct consequence of the L/D-amino acid substitution.

Anticancer Peptides Hemolysis Selective Cytotoxicity

Bombinin H2 Exhibits Rapid Killing Kinetics Against Gram-Positive and Some Gram-Negative Pathogens

Bombinin H2 demonstrates rapid bactericidal kinetics, achieving a ≥3 log10 reduction in viable bacteria within 5-20 minutes against Enterococcus faecium and within 2-5 minutes against Acinetobacter baumannii when used at its bactericidal concentration or twofold higher [1]. This rapid action is comparable to or faster than that of Temporin A against certain pathogens [2].

Killing Kinetics Bactericidal Rate Time-Kill Assay

Bombinin H2 vs. Temporins: Superior Potency Against Multidrug-Resistant S. maltophilia

Against the emerging multidrug-resistant pathogen Stenotrophomonas maltophilia, Bombinin H2 displays significantly greater potency than Temporin A and Temporin B. H2 is bactericidal at 4 μM against strain 1 and strain 2, whereas Temporin A requires 48 μM and 12 μM, respectively, representing a 3- to 12-fold improvement in potency [1].

Stenotrophomonas maltophilia Multidrug Resistance Antimicrobial Potency

Bombinin H2: Validated Research and Procurement Application Scenarios


Comparative Studies of Stereochemistry in AMP Membrane Interactions

Bombinin H2, as the all-L diastereomer, is an essential reference compound for investigating the impact of a single D-amino acid substitution on antimicrobial peptide (AMP) structure, membrane binding, and biological function. Its well-characterized difference in binding affinity and hemolytic activity compared to Bombinin H4 makes it a critical tool for biophysical and structure-activity relationship (SAR) studies [1]. Researchers studying the role of stereochemistry in peptide-membrane interactions should procure H2 specifically for these controlled comparative experiments.

Antimicrobial Susceptibility Testing Against Multidrug-Resistant Nosocomial Pathogens

Given its broad-spectrum activity and potent bactericidal effects (4-16 μM) against multidrug-resistant clinical isolates of E. faecium, S. aureus, S. maltophilia, A. baumannii, and P. aeruginosa, Bombinin H2 serves as a valuable positive control or reference compound in antimicrobial susceptibility testing panels [2]. Its rapid killing kinetics against E. faecium and A. baumannii further support its use in time-kill assays designed to evaluate the pharmacodynamics of novel antimicrobial agents.

Investigating Serum-Mediated Inhibition of AMP Activity

Bombinin H2's pronounced susceptibility to inhibition by human serum (bactericidal concentrations >128-192 μM in 20% serum vs. 4-16 μM in buffer) provides a well-defined model system for studying the mechanisms by which serum components (e.g., albumin, lipoproteins) neutralize AMP activity [3]. This makes H2 a useful tool for research aimed at understanding or overcoming the serum stability challenges that limit the clinical translation of many AMPs.

Mechanistic Studies of AMP-Induced Hemolysis and Cytotoxicity

The reported higher hemolytic activity of Bombinin H2 relative to its diastereomer H4 positions it as a relevant comparator in studies investigating the relationship between AMP stereochemistry, membrane permeabilization, and eukaryotic cell toxicity [4]. For research groups exploring the therapeutic window of AMPs, H2 provides a quantifiable benchmark for hemolytic potential that can be used to assess the selectivity of novel peptide analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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